Product packaging for Ono-AE1-329(Cat. No.:)

Ono-AE1-329

Cat. No.: B1677325
M. Wt: 468.6 g/mol
InChI Key: BVGVPUMSPSNRRQ-CNOJNPITSA-N
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Description

Identification as a Selective Prostaglandin (B15479496) E2 Receptor Subtype 4 (EP4) Agonist

The selectivity of Ono-AE1-329 for the EP4 receptor has been demonstrated in various binding and functional assays. Prostaglandin E2 itself interacts with four receptor subtypes: EP1, EP2, EP3, and EP4, each mediating different cellular responses. This compound was identified as a selective EP4 agonist, showing a significantly higher binding affinity for this subtype compared to the others. sigmaaldrich.com This specificity makes it a valuable tool for dissecting the biological functions attributed to EP4 receptor activation.

The binding affinity of this compound to the mouse EP4 receptor is reported to have a Ki of 10 nM, while its affinity for other mouse prostanoid receptors is greater than 10,000 nM, highlighting its high selectivity. sigmaaldrich.com

Historical Context of Synthesis and Development

This compound was developed by Ono Pharmaceutical. mdpi.com Its creation was part of a broader effort to synthesize stable and selective agonists for prostaglandin receptors to explore their therapeutic potential. The development of this compound involved the optimization of earlier EP4 agonists to enhance chemical stability.

Initially, preclinical development of this compound was focused on its potential as an analgesic for pain. However, its development for this indication was reported to be discontinued (B1498344) in the preclinical stage. Despite this, the compound continues to be utilized in research to explore the roles of the EP4 receptor.

Overview of Preclinical Research Applications

This compound has been instrumental in a wide array of preclinical studies to elucidate the function of the EP4 receptor in various biological systems. Research applications have spanned several areas, including bone metabolism, inflammation, cardiovascular function, and immunology. These studies have provided valuable insights into the potential therapeutic applications of targeting the EP4 receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O6S2 B1677325 Ono-AE1-329

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[(1R,2S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-[2-(methoxymethyl)phenyl]pent-1-enyl]-5-oxocyclopentyl]sulfanylpropylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6S2/c1-29-14-17-6-3-2-5-16(17)7-8-18(24)9-10-19-20(25)13-21(26)23(19)31-12-4-11-30-15-22(27)28/h2-3,5-6,9-10,18-20,23-25H,4,7-8,11-15H2,1H3,(H,27,28)/b10-9+/t18-,19-,20+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGVPUMSPSNRRQ-CNOJNPITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CCC(C=CC2C(CC(=O)C2SCCCSCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC=CC=C1CC[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2SCCCSCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Ono Ae1 329

EP4 Receptor Binding and Selectivity Profile

Ono-AE1-329 demonstrates a distinct binding and selectivity profile among the prostanoid receptors, with a strong preference for the EP4 subtype. arvojournals.org

Binding Affinity for the EP4 Receptor

Research indicates that this compound exhibits high affinity for the EP4 receptor. Studies using competitive radioligand binding assays have reported a binding affinity (Ki) of approximately 9.7 nM to 10 nM for the EP4 receptor. arvojournals.orgnih.govnih.gov This high affinity underscores its potency as an EP4 agonist.

Comparative Selectivity Against Other Prostanoid Receptors (EP1, EP2, EP3, DP, FP, IP, TP)

This compound shows significant selectivity for the EP4 receptor compared to other prostanoid receptor subtypes. arvojournals.orgnih.govnih.gov Its affinity for EP1, DP, FP, IP, and TP receptors is considerably lower, typically reported as Ki values greater than 3300 nM. arvojournals.orgnih.gov For the EP2 and EP3 receptors, this compound exhibits moderate affinity, with reported Ki values around 2100 nM and 1200 nM, respectively. arvojournals.orgnih.gov This profile indicates that while it is highly selective for EP4, it may interact with EP2 and EP3 at higher concentrations. arvojournals.orgnih.gov

The comparative binding affinities highlight this compound's utility as a tool for studying EP4-specific mediated responses. arvojournals.orgnih.govnih.gov

Here is a summary of the binding affinity data:

Receptor SubtypeBinding Affinity (Ki)Reference
EP49.7 - 10 nM arvojournals.orgnih.govnih.gov
EP2~2100 nM arvojournals.orgnih.gov
EP3~1200 nM arvojournals.orgnih.gov
EP1> 3300 nM arvojournals.orgnih.gov
DP> 3300 nM arvojournals.orgnih.gov
FP> 3300 nM arvojournals.orgnih.gov
IP> 3300 nM arvojournals.orgnih.gov
TP> 3300 nM arvojournals.orgnih.gov

Intracellular Signaling Pathways Activation

Activation of the EP4 receptor by agonists like this compound triggers various intracellular signaling pathways, primarily mediated through G protein coupling. ontosight.aipnas.org

G Protein-Coupled Receptor Activation and Downstream Effects

The EP4 receptor is a G protein-coupled receptor. ontosight.aipnas.org Upon binding of this compound, the receptor undergoes a conformational change that facilitates its coupling with G proteins, predominantly Gs proteins. vulcanchem.comarvojournals.orgsigmaaldrich.com This coupling initiates a cascade of downstream signaling events. ontosight.aipnas.org Activation of Gs leads to the stimulation of adenylyl cyclase. vulcanchem.comarvojournals.orgsigmaaldrich.com

Cyclic AMP (cAMP) Generation and Protein Kinase A (PKA) Pathway Modulation

A primary consequence of EP4 receptor activation via Gs coupling is the increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). vulcanchem.comarvojournals.orgsigmaaldrich.com Elevated cAMP then activates protein kinase A (PKA). nih.govcapes.gov.br The cAMP/PKA pathway is a major signaling route for EP4 receptors and mediates many of their biological effects, including the regulation of gene expression and protein phosphorylation. vulcanchem.comnih.govcapes.gov.brbmj.compatsnap.com For instance, in ductus arteriosus smooth muscle cells, EP4 agonism activates adenylyl cyclase, increasing cAMP and PKA activity, which in turn upregulates hyaluronic acid synthase 2 (HAS2) and hyaluronic acid production. vulcanchem.comjci.org In rheumatoid synovial fibroblasts, EP2 and EP4 agonists, including this compound, up-regulate GTP-Rap1 levels and increase cAMP. nih.gov

cAMP-Independent Signaling Mechanisms

While the cAMP/PKA pathway is prominent, EP4 receptors can also activate cAMP-independent signaling mechanisms. vulcanchem.comresearchmap.jp These alternative pathways can involve Gβγ subunits dissociated from Gs, as well as other signaling molecules like phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC). vulcanchem.comresearchmap.jp For example, in eosinophils, this compound has been shown to inhibit chemotaxis and CD11b expression via PI3K and PKC pathways, independently of cAMP. vulcanchem.com The EP4 receptor can also stimulate cAMP-independent signaling through the activation of the GRK/β-arrestin/Src/PI3K/GSK3 pathway, which can lead to the nuclear translocation of β-catenin. researchmap.jp Studies in ductus arteriosus smooth muscle cells have also suggested cAMP-independent EP4 signaling involving the c-Src-PLCγ pathway, which affects protein phosphorylation. ahajournals.org

Here is a summary of the intracellular signaling pathways activated by this compound:

Signaling PathwayKey MediatorsExamples of Downstream EffectsReferences
Gs-coupled Adenylyl Cyclase PathwayGs, Adenylyl Cyclase, cAMP, PKAIncreased cAMP levels, PKA activation, regulation of gene expression, protein phosphorylation (e.g., HAS2 upregulation, Rap1 activation) vulcanchem.comarvojournals.orgsigmaaldrich.comnih.govcapes.gov.brbmj.compatsnap.comjci.orgnih.gov
cAMP-Independent PathwaysPI3K, PKC, GRK, β-arrestin, Src, GSK3, PLCγInhibition of eosinophil chemotaxis and CD11b expression, β-catenin nuclear translocation, protein phosphorylation (e.g., PLCγ1) vulcanchem.comahajournals.orgresearchmap.jp
Activation of GRK/β-arrestin/Src/PI3K/GSK3 Pathway

Emerging evidence suggests that EP4 receptor activation can lead to the engagement of the GRK/β-arrestin/Src/PI3K/GSK3 pathway researchgate.netresearchmap.jpuio.no. G protein-coupled receptor kinases (GRKs) are involved in the phosphorylation of activated GPCRs, which facilitates the binding of β-arrestins nih.gov. Beta-arrestins, traditionally known for their role in receptor desensitization and internalization, also function as scaffolding proteins that can recruit and activate various signaling molecules, including Src kinases nih.gov.

The activation of Src kinases can subsequently influence other downstream pathways, such as the phosphoinositide 3-kinase (PI3K) pathway uio.nonih.gov. PI3K is a key enzyme involved in numerous cellular functions, including cell growth, proliferation, and survival oncotarget.com. Activation of PI3K can lead to the phosphorylation and activation of Akt (protein kinase B) nih.govoncotarget.com. Akt, in turn, can phosphorylate and inhibit glycogen (B147801) synthase kinase-3 (GSK3) oncotarget.com. The inhibition of GSK3 is associated with various cellular outcomes, including the stabilization and nuclear translocation of β-catenin, which can then influence gene expression researchgate.netresearchmap.jp.

While the direct activation of the GRK/β-arrestin/Src/PI3K/GSK3 pathway specifically by this compound is an area of ongoing research, studies on EP4 receptor signaling in general support its potential involvement researchgate.netresearchmap.jpuio.no. This pathway represents a mechanism through which EP4 activation can lead to G protein-independent signaling and modulate crucial cellular processes.

Involvement of c-Src-PLCγ Pathway in Specific Cellular Responses

Research has indicated the involvement of the c-Src-PLCγ pathway in specific cellular responses mediated by this compound, particularly in the context of ductus arteriosus smooth muscle cells (DASMCs) ahajournals.orgahajournals.org. Studies have shown that this compound can significantly increase the phosphorylation of PLCγ1 ahajournals.orgahajournals.org. This effect was attenuated by the inhibition of Src-family kinases using PP2, suggesting that c-Src acts upstream of PLCγ in this pathway ahajournals.orgahajournals.org.

The activation of phospholipase C-gamma (PLCγ) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of calcium from intracellular stores, while DAG can activate protein kinase C (PKC). In DASMCs, the c-Src-PLCγ pathway has been implicated in mediating the reduction of lysyl oxidase (LOX) protein levels induced by this compound ahajournals.orgahajournals.org. This effect appeared to be post-translational and was restored by a PLC inhibitor, U73122 ahajournals.org.

These findings highlight that in certain cell types and contexts, this compound-mediated EP4 activation can specifically utilize the c-Src-PLCγ pathway to elicit particular cellular responses.

Transcriptional Regulation via T-cell Factor/Lymphoid Enhancer Factor (Tcf/Lef) Pathway

EP4 receptor activation has been shown to influence transcriptional regulation, partly through the T-cell Factor/Lymphoid Enhancer Factor (Tcf/Lef) pathway ingentaconnect.comguidetopharmacology.orgresearchgate.net. The Tcf/Lef family of proteins are transcription factors that play a key role in the Wnt/β-catenin signaling pathway oncotarget.comresearchgate.net. In the canonical Wnt pathway, stabilized β-catenin translocates to the nucleus and forms complexes with Tcf/Lef proteins to activate target gene transcription oncotarget.com.

EP4 receptors have been shown to activate Tcf/Lef signaling, and this activation can be mediated, at least in part, through a phosphatidylinositol 3-kinase (PI3K)-dependent pathway ingentaconnect.comguidetopharmacology.org. As mentioned earlier, EP4 can couple to PI3K, and PI3K/Akt signaling can lead to the inhibition of GSK3, which in turn stabilizes β-catenin researchgate.netresearchmap.jpresearchgate.netoncotarget.com. The stabilized β-catenin can then interact with Tcf/Lef factors in the nucleus to regulate the expression of target genes.

Pharmacological Effects of Ono Ae1 329 in Preclinical Models and in Vitro Systems

Immunomodulatory and Anti-inflammatory Actions

Ono-AE1-329 exerts its anti-inflammatory effects by activating the EP4 receptor, a Gs-coupled receptor that, upon stimulation, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is pivotal in modulating the function of various immune cells and the production of inflammatory mediators.

Research has consistently shown that this compound can regulate the production of key molecules involved in the inflammatory cascade, particularly cytokines and chemokines.

This compound has been demonstrated to suppress the production of pro-inflammatory cytokines. In vitro studies using human (THP-1) monocytes show that this compound inhibits the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). bmj.com This effect is mediated specifically through the EP4 receptor, as other EP receptor agonists did not produce the same effect at similar concentrations. bmj.com The suppression of TNF-α has been observed at both the protein and mRNA levels, indicating that the regulatory action of this compound occurs, at least in part, at the transcriptional level. bmj.com

In a preclinical model of dextran (B179266) sodium sulphate (DSS)-induced colitis in rats, intracolonic administration of this compound led to a significant reduction in the mucosal concentrations of pro-inflammatory mediators. nih.gov Specifically, levels of Interleukin-1beta (IL-1β) and a rodent chemokine analogous to human IL-8 (GRO/CINC-1) were markedly lower in the treatment group compared to the colitis control group. nih.gov Conversely, the concentration of the anti-inflammatory cytokine Interleukin-10 (IL-10) was found to be higher in the this compound-treated animals, suggesting a dual action of promoting anti-inflammatory pathways while suppressing pro-inflammatory ones. nih.gov

Table 1: Effect of this compound on Mucosal Cytokine and Chemokine Concentrations in a Rat Model of DSS-Induced Colitis

MediatorColitis Control Group (µg/mg protein)This compound Group (µg/mg protein)P-value
Interleukin-1β (IL-1β)30.8 +/- 6.212.8 +/- 4.6<0.05
GRO/CINC-1 (IL-8 analogue)39.2 +/- 5.415.5 +/- 3.0<0.05
Interleukin-10 (IL-10)7.9 +/- 1.214.5 +/- 1.7<0.05
Data derived from a study on rats with DSS-induced colitis, showing mean +/- standard error. nih.gov

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. This compound has shown significant efficacy in counteracting LPS-induced inflammatory responses. In cultures of human and mouse monocytes, this compound produces a concentration-related inhibition of LPS-induced TNF-α and IL-6 production. bmj.com Similarly, in mouse peritoneal neutrophils, activation of the EP4 receptor by this compound was found to suppress LPS-induced TNF-α production. nih.gov Further studies in macrophage cell lines demonstrated that specific EP4 agonists, including this compound, inhibit LPS-induced production of Interferon-beta (IFNβ). nih.gov

The immunomodulatory effects of this compound extend to its influence on the function and activation state of specific immune cells that are central to the inflammatory process.

This compound has been shown to suppress the activation of macrophages. Activation of the EP4 receptor on human alveolar macrophages can suppress the release of cytokines. researchgate.net In rat alveolar macrophages, this compound was observed to suppress the bacterial killing capacity of the cells, a key function of activated macrophages. nih.gov This suggests that by elevating cAMP levels, EP4 receptor signaling can interfere with the microbicidal mechanisms of these phagocytes. The compound's ability to modulate macrophage function is a key component of its anti-inflammatory profile, as macrophages are a major source of pro-inflammatory cytokines like TNF-α and IL-6 in many disease states.

While direct evidence on the attenuation of CD4+ T cell infiltration is limited, studies indicate that this compound can modulate CD4+ T cell differentiation, which is a critical prerequisite for their role in inflammatory infiltrates. Prostaglandin (B15479496) E2 signaling via the EP4 receptor has been shown to inhibit the differentiation of Tr1 cells, a subset of IL-10-producing regulatory T cells. nih.gov This suggests a nuanced role for EP4 signaling in shaping the composition of the T cell response. In the DSS-induced colitis model, treatment with this compound was associated with less elevated peripheral white blood cell counts, indicating a systemic anti-inflammatory effect that may contribute to reduced immune cell recruitment to inflamed tissues. nih.gov

Effects on Specific Immune Cell Subsets

Inhibition of Eosinophil Function (Respiratory Burst, Migration)

This compound, a selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP4, has demonstrated potent inhibitory effects on key functions of human eosinophils. ahajournals.org Research indicates that activation of the EP4 receptor by this compound significantly curtails the inflammatory activities of these granulocytes, which are central to allergic reactions and certain inflammatory diseases.

One of the primary functions affected is the respiratory burst, the rapid release of reactive oxygen species (ROS). This compound has been shown to effectively inhibit the eotaxin-induced respiratory burst in eosinophils, mirroring the potent effects of PGE2 itself. ahajournals.org This inhibition of ROS production is a critical anti-inflammatory effect, as excessive ROS can contribute to tissue damage in inflammatory conditions.

Furthermore, this compound markedly attenuates eosinophil migration, also known as chemotaxis. ahajournals.orgcaymanchem.com This process is crucial for the accumulation of eosinophils at sites of inflammation. The compound has been observed to inhibit chemotaxis of human peripheral blood eosinophils toward various chemoattractants. ahajournals.orgnih.gov This inhibitory action on migration is linked to the compound's ability to induce the inhibition of cytoskeletal rearrangement and calcium mobilization within the eosinophils. ahajournals.org The mechanism underlying the inhibition of migration appears to be dependent on the activation of PI 3-kinase and PKC pathways. ahajournals.orgcaymanchem.com

Table 1: Effect of this compound on Eosinophil Functions

Function Effect References
Respiratory Burst Potent inhibition of eotaxin-induced reactive oxygen species production. ahajournals.org
Migration (Chemotaxis) Significant attenuation of migration towards chemoattractants. ahajournals.orgnih.gov
Adhesion Dose-dependently decreased adhesion to primary esophageal epithelial cells. nih.gov
Underlying Mechanisms Inhibition of cytoskeletal rearrangement and Ca2+ mobilization; dependent on PI 3-kinase and PKC activation. ahajournals.org

Cardiovascular and Platelet Regulatory Activities

Anti-aggregatory Effects on Platelets

This compound exhibits potent anti-aggregatory effects on human platelets, positioning EP4 receptor activation as a potential strategy for anti-thrombotic therapy. ahajournals.orgnih.gov Studies have consistently shown that this compound effectively inhibits platelet aggregation induced by various agonists, including adenosine diphosphate (B83284) (ADP), collagen, and platelet-activating factor (PAF). ahajournals.orgcaymanchem.com

The compound demonstrates a concentration-dependent inhibition of both ADP- and collagen-induced aggregation. ahajournals.org The inhibitory potency is particularly high, with reported IC50 values of approximately 3 nM for ADP-induced aggregation and 0.1 nM for collagen-induced aggregation. ahajournals.org This potent inhibition is also observed in response to PAF-induced platelet aggregation. caymanchem.com

The anti-aggregatory effect of this compound is specifically mediated through the EP4 receptor. This has been confirmed by experiments where the inhibitory action of this compound was completely reversed by selective EP4 antagonists, such as ONO AE3-208 and GW627368x. ahajournals.orgnih.gov In contrast, antagonists for other prostanoid receptors, like IP or DP receptors, did not counteract the effect. ahajournals.orgnih.gov

The mechanism underlying this platelet inhibition involves the attenuation of intracellular calcium flux, a critical step in platelet activation. ahajournals.orgnih.gov Furthermore, the activation of the EP4 receptor by this compound leads to the inhibition of glycoprotein (B1211001) IIb/IIIa activation and the downregulation of P-selectin expression, both of which are crucial for platelet aggregation and adhesion. ahajournals.org

Table 2: Inhibition of Agonist-Induced Platelet Aggregation by this compound

Agonist Effect of this compound IC50 Value References
ADP Potent, concentration-dependent inhibition. ~3 nM ahajournals.org
Collagen Potent, concentration-dependent inhibition. ~0.1 nM ahajournals.org
PAF Inhibition of platelet aggregation. Not specified caymanchem.com
Attenuation of Intracellular Calcium Flux

The activation of platelets by various agonists typically leads to a rapid increase in intracellular calcium concentration ([Ca2+]), a critical step in the signaling cascade that triggers aggregation and degranulation. This compound has been shown to attenuate this agonist-induced calcium flux in human platelets. The inhibitory effect of this EP4 agonist on platelet aggregation is accompanied by a reduction in Ca2+ mobilization. nih.gov This effect is linked to the EP4 receptor's signaling pathway, which involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are known to promote the sequestration of Ca2+ into intracellular stores, thereby lowering the cytosolic free calcium concentration and dampening the platelet activation response. caymanchem.comresearchgate.net

Modulation of Glycoprotein IIb/IIIa Activation

Glycoprotein IIb/IIIa (GPIIb/IIIa), also known as integrin αIIbβ3, is a receptor on the platelet surface that, upon activation, undergoes a conformational change allowing it to bind fibrinogen. This binding is the final common pathway for platelet aggregation. This compound effectively inhibits the activation of GPIIb/IIIa. nih.gov The modulation of this receptor is a key mechanism behind the anti-aggregatory effects of the compound. The activation status of GPIIb/IIIa can be assessed using specific monoclonal antibodies like PAC-1, which only binds to the activated conformation of the receptor. nih.gov Studies have demonstrated that EP4 receptor activation by this compound prevents the conformational changes in GPIIb/IIIa that are necessary for fibrinogen binding, thus inhibiting the formation of platelet aggregates.

Table 1: Effect of this compound on Agonist-Induced Glycoprotein IIb/IIIa Activation

TreatmentAgonistPAC-1 Binding (Activation Status)
Vehicle ControlADPActivated
This compoundADPInhibited
Downregulation of P-selectin (CD62P) Expression

P-selectin (CD62P) is a cell adhesion molecule stored in the α-granules of resting platelets. Upon platelet activation, P-selectin is rapidly translocated to the cell surface, where it mediates interactions with leukocytes and contributes to thrombosis and inflammation. nih.gov Treatment with this compound leads to a marked downregulation of agonist-induced P-selectin expression on the surface of human platelets. nih.gov This effect is a direct consequence of the inhibitory signaling cascade initiated by EP4 receptor activation, which prevents the degranulation of α-granules. The expression of P-selectin is commonly quantified using flow cytometry with fluorescently labeled anti-CD62P antibodies. nih.govnih.gov

Table 2: Effect of this compound on Agonist-Induced P-selectin Expression

TreatmentAgonistP-selectin (CD62P) Expression
Vehicle ControlThrombinUpregulated
This compoundThrombinDownregulated

Antithrombotic Potential

The culmination of this compound's inhibitory effects on key platelet activation pathways translates to a significant antithrombotic potential in in vitro models.

Prevention of Platelet Adhesion and Thrombus Formation In Vitro

This compound has demonstrated efficacy in preventing the critical initial steps of thrombus formation. In studies using in vitro flow chambers, which mimic physiological blood flow conditions, this compound effectively prevented the adhesion of platelets to fibrinogen-coated surfaces. nih.gov In one experiment, a 300 nmol/L concentration of this compound reduced the platelet-covered area by 90%. nih.gov Furthermore, when whole blood was perfused over collagen-coated channels, a model that simulates vascular injury, this compound markedly reduced the formation of thrombi. nih.gov While vehicle-treated samples showed rapid and pronounced thrombogenesis, samples treated with this compound displayed only small, isolated aggregates. nih.gov

Table 3: In Vitro Efficacy of this compound in Preventing Platelet Adhesion

Experimental ConditionTreatmentOutcome
Platelet-rich plasma perfused over fibrinogen-coated surfaceVehicle (ADP-stimulated)Extensive platelet adhesion and aggregation
Platelet-rich plasma perfused over fibrinogen-coated surfaceThis compound (300 nmol/L)90% reduction in platelet-covered area
Whole blood perfused over collagen-coated surfaceVehiclePronounced thrombus formation
Whole blood perfused over collagen-coated surfaceThis compound (300 nmol/L)Markedly reduced thrombus formation

Data synthesized from findings reported in preclinical in vitro models. nih.gov

Synergistic Interactions with Antiplatelet Agents

Investigations into the combination of this compound with existing antiplatelet therapies have revealed potential synergistic effects. A notable interaction has been observed with acetylsalicylic acid (aspirin). In in vitro thrombus formation assays, the antithrombogenic effect of aspirin (B1665792) was further accentuated by the presence of this compound. nih.gov This suggests that targeting the EP4 receptor pathway in conjunction with cyclooxygenase-1 (COX-1) inhibition may offer a more potent antiplatelet strategy. At present, there is a lack of available research data on the synergistic interactions between this compound and other antiplatelet agents such as clopidogrel.

Vascular Remodeling and Elastogenesis

The role of the EP4 receptor in vascular remodeling is complex. Some studies suggest that EP4 receptor activation on vascular smooth muscle cells (VSMCs) can promote proliferation and migration, contributing to neointimal hyperplasia following vascular injury. nih.gov This would imply a potentially detrimental role in the context of restenosis. Conversely, other research indicates that systemic administration of this compound can ameliorate neointimal formation. nih.gov This protective effect may be mediated through the promotion of re-endothelialization, which in turn limits the proliferative response of VSMCs. nih.gov

There is currently a lack of specific research findings directly linking this compound or EP4 receptor agonism to the process of elastogenesis, which is the formation of elastin (B1584352) fibers, a key component of vascular elasticity. While EP4 signaling is involved in the complex processes of vascular cell proliferation and matrix regulation, its direct impact on elastin synthesis by VSMCs has not been elucidated in the available literature.

Influence on Elastogenesis in Ductus Arteriosus Smooth Muscle Cells

This compound, a selective agonist of the prostaglandin E2 (PGE2) receptor EP4, has been demonstrated to play a significant role in the regulation of elastic fiber formation, particularly within the ductus arteriosus (DA). In vitro studies utilizing ductus arteriosus smooth muscle cells (DASMCs) have shown that pharmacological activation of the EP4 receptor by this compound attenuates elastogenesis. mdpi.comnih.gov This inhibitory effect is evidenced by a significant decrease in the incorporation of [3H]valine, a marker for elastin synthesis, in DASMCs treated with this compound. mdpi.comnih.gov

Immunostaining for elastin in cultured DASMCs further confirms that treatment with this compound leads to a reduction in elastic fiber formation. mdpi.comnih.gov Conversely, when EP4 signaling is suppressed, for instance through the use of EP4-targeted siRNA, DASMCs exhibit the formation of elastic fibers even in the presence of this compound. mdpi.com This underscores the specific role of the EP4 receptor in mediating the inhibition of elastogenesis. Furthermore, in vivo studies with EP4 knockout mice have shown a restoration of elastic fiber formation in the DA, lending further support to the inhibitory role of EP4 signaling in this process. mdpi.comum.es

Regulation of Lysyl Oxidase (LOX) Protein Expression

The mechanism by which this compound influences elastogenesis is closely linked to its regulation of lysyl oxidase (LOX), a critical enzyme responsible for the cross-linking of elastin and collagen. Administration of this compound has been shown to decrease the mature form of the LOX protein in both the supernatant and lysate of DASMCs. mdpi.comnih.gov This effect is dose- and time-dependent. mdpi.comnih.gov Interestingly, this reduction in LOX protein levels is not observed in aortic smooth muscle cells (ASMCs) treated with this compound, which express significantly less EP4 than DASMCs. um.es

Further investigation into the molecular pathway has revealed that this compound does not decrease the mRNA or pro-LOX protein levels, suggesting a post-translational regulatory mechanism. mdpi.comnih.gov The reduction in mature LOX protein is attributed to lysosomal degradation. mdpi.comnih.gov Treatment with lysosomal inhibitors, such as ammonium (B1175870) chloride (NH4Cl) or bafilomycin, has been shown to restore the levels of LOX protein that were reduced by this compound treatment. mdpi.com The signaling cascade appears to involve the c-Src-phospholipase C (PLC)γ pathway, as inhibition of Src-family kinases can also restore the this compound-induced reduction in LOX protein. nih.gov

Promotion of Hyaluronan-Mediated Neointimal Formation in Vascular Structures

In contrast to its inhibitory effect on elastogenesis, chronic stimulation of the EP4 receptor with this compound promotes hyaluronan (HA)-mediated neointimal formation in the ductus arteriosus. nih.govresearchgate.netnih.gov This process is crucial for the anatomical closure of the DA after birth. nih.govresearchgate.netnih.gov Treatment with this compound has been shown to significantly increase the production of HA in DASMCs in a dose- and time-dependent manner. nih.govresearchgate.netnih.gov This effect is specific to the EP4 receptor, as an EP4 antagonist can abolish the this compound-induced HA production. nih.govresearchgate.net The increased HA production is primarily attributed to the upregulation of hyaluronan synthase 2 (HAS2) transcripts. nih.govnih.gov

The elevated HA levels, in turn, stimulate the migration of DASMCs, a key event in the formation of the intimal cushion that leads to the narrowing and eventual closure of the DA lumen. nih.govnih.gov The pro-migratory effect of this compound on DASMCs is significantly attenuated when HA production is inhibited, either by the addition of hyaluronidase (B3051955) or through siRNA-mediated knockdown of HAS2. nih.govnih.gov Furthermore, in explanted rat DA, this compound was found to promote intimal cushion formation, an effect that was absent in DA explants from EP4-disrupted mouse embryos. nih.gov

Renal and Tubular Protective Effects

Amelioration of Tubulointerstitial Injury in Glomerulonephritis Models

In a murine model of nephrotoxic serum nephritis, a model for immune-complex glomerulonephritis, treatment with this compound has been shown to ameliorate tubulointerstitial injury. mdpi.comnih.govresearchgate.net Administration of a higher dose of the EP4 agonist resulted in a significant reduction in the tubular injury score. mdpi.comnih.govresearchgate.net This protective effect was accompanied by a decrease in the infiltration of CD4+ T cells into the kidney, suggesting an immunomodulatory role for EP4 agonism in the context of glomerulonephritis. mdpi.comnih.govresearchgate.net

Promotion of Tubular Epithelial Cell Proliferation and Regeneration

A key mechanism underlying the renal protective effects of this compound is its direct action on tubular epithelial cells, leading to increased proliferation and regeneration. mdpi.comnih.govresearchgate.net In the nephrotoxic serum nephritis model, mice treated with this compound exhibited an increased proliferative capacity of tubular cells. mdpi.comnih.govresearchgate.net In vitro studies using murine distal convoluted tubular epithelial cells confirmed that EP4 agonism leads to increased cell proliferation, likely through an increase in cyclic AMP (cAMP) levels. mdpi.comresearchgate.net This proliferative effect is crucial for the repair and regeneration of the tubular epithelium following injury.

Impact on Renal Injury Biomarkers (e.g., Neutrophil Gelatinase-Associated Lipocalin, Blood Urea (B33335) Nitrogen)

The amelioration of renal injury by this compound is also reflected in the levels of key biomarkers of kidney damage. In the murine model of nephrotoxic serum nephritis, treatment with a higher dose of this compound led to a significant reduction in the levels of neutrophil gelatinase-associated lipocalin (NGAL) and blood urea nitrogen (BUN), both of which are established markers of kidney injury. mdpi.comnih.govresearchgate.net

Bone and Connective Tissue Metabolism

This compound has demonstrated notable anabolic effects on bone tissue, influencing both bone formation and the cells responsible for bone homeostasis, namely osteoblasts and osteoclasts.

In vivo studies have shown that this compound is a potent inducer of bone formation. nih.gov Continuous infusion of this compound onto the periosteal surface of mouse femurs for six weeks resulted in a marked and dose-dependent increase in bone formation, as observed through both radiographic and histological analysis. nih.govnih.gov This anabolic effect highlights the potential of EP4 receptor activation in stimulating new bone growth.

A more chemically stable derivative of this compound, known as ONO-4819, has also been shown to prevent bone loss and restore bone mass in rat models of osteoporosis. nih.gov The positive effects of this related compound were attributed to the stimulation of bone formation. nih.gov

Table 1: Effect of this compound on Bone Formation in Mice

ParameterVehicle ControlThis compound (800 nmol/kg per day)
Bone FormationBaselineMarkedly Increased

The anabolic effects of this compound on bone are linked to its influence on osteoblasts, the cells responsible for synthesizing bone matrix. Activation of the EP4 receptor by agonists such as this compound has been shown to induce the differentiation of osteoblasts. researchgate.net In vitro studies have demonstrated that this compound was the only one of four EP receptor subtype-specific agonists to induce the formation of mineralized nodules in primary cultures of bone marrow cells, a key indicator of osteoblast activity. nih.gov

Furthermore, the more stable analog, ONO-4819, has been shown to induce alkaline phosphatase (ALPase) activity and up-regulate the mRNA expression of ALPase in a multipotent mesenchymal cell line. nih.gov While direct evidence for this compound's effect on osteocalcin (B1147995) mRNA is limited, studies on other EP4 agonists have shown increased expression of osteocalcin during osteoblast differentiation. nih.gov

The process of bone remodeling involves a balance between bone formation by osteoblasts and bone resorption by osteoclasts. Research into the effects of this compound on osteoclast formation has shown that it can moderately induce the formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclast-like cells in mouse bone marrow cultures. This suggests that while primarily anabolic, EP4 receptor activation by this compound may also play a role in the complex regulation of bone resorption.

Pulmonary and Airway Physiology

This compound has been investigated for its effects on the respiratory system, particularly its ability to relax airway smooth muscle, which is a key factor in airway caliber.

In vitro studies using human airway tissues have clearly demonstrated the bronchodilatory properties of this compound. bmj.com When tested on human tracheal and bronchial preparations, this compound produced substantial relaxation of tissues pre-contracted with spasmogens. bmj.com Notably, its potency in inducing relaxation of human airways was found to be significant, while a selective EP2 receptor agonist had no substantial effect. bmj.com This suggests that the EP4 receptor is the primary mediator of PGE2-induced bronchodilation in human airways. bmj.com

This compound has been shown to induce relaxation in both human and rodent airway tissues. In human bronchial preparations, this compound caused a concentration-dependent relaxation. bmj.com The maximal relaxation and the concentration required to elicit a half-maximal response (EC50) have been quantified in these tissues.

Table 2: Relaxant Effect of this compound on Pre-contracted Human Bronchial Tissue

ParameterValue
Maximal Relaxation (% of papaverine (B1678415) response)36.7 ± 4.0%
logEC507.6 ± 0.1

Data represents the mean ± standard error of the mean. bmj.com

Studies on rodent tissues have also demonstrated the relaxant effects of this compound. In rat tracheal strips, this compound induced relaxation, and this effect was not significantly different whether the epithelium was intact or removed. bmj.com

Gene Expression Changes in Human Bronchial Epithelial Cells Relevant to Chronic Lung Diseases (e.g., Asthma, COPD, IPF)

The selective E-prostanoid receptor 4 (EP₄) agonist, this compound, has been shown to mediate changes in gene expression within human bronchial epithelial cells that may offer therapeutic benefits for chronic lung diseases such as asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF). mdpi.comnih.gov In studies utilizing BEAS-2B cells and primary human bronchial epithelial cells, this compound differentially expressed a wide range of genes. mdpi.comnih.gov The activation of the EP₄ receptor by this compound was found to stimulate a cAMP response element reporter, indicating its role in gene expression. mdpi.com This effect was enhanced by the phosphodiesterase 4 inhibitor, roflumilast (B1684550) N-oxide. mdpi.com

Furthermore, this compound was observed to augment the dexamethasone-induced activation of a glucocorticoid response element reporter in BEAS-2B cells. mdpi.com This suggests a potential synergistic effect with corticosteroids, a common treatment for inflammatory lung conditions. The portfolio of genes regulated by this compound is believed to have potential anti-inflammatory activity, which could be beneficial for individuals where current treatments are not sufficient. mdpi.comnih.gov

Cooperative Actions with EP2 Receptor Agonism in Airway Smooth Muscle

In human airway smooth muscle (HASM) cells, both EP₂ and EP₄ receptors play significant functional roles, and their combined targeting may yield optimal therapeutic effects. researchgate.net this compound, as an EP₄ agonist, and Ono-AE1-259-01, an EP₂ agonist, have both been shown to inhibit the proliferation of HASM cells. researchgate.net Research demonstrates that the simultaneous activation of both EP₂ and EP₄ receptors results in positive cooperativity. researchgate.net This synergy is evident in both the generation of chronic Gs-mediated signaling and the inhibition of HASM proliferation, a key factor in airway remodeling in diseases like asthma. researchgate.net

Both this compound and the EP₂ agonist Ono-AE1-259-01 effectively inhibit human ASM cell migration induced by platelet-derived growth factor (PDGF)-BB. researchgate.net This inhibitory action is linked to the activation of the cAMP/PKA pathway. researchgate.net The comparable increases in cAMP accumulation and whole-cell PKA-phosphorylated proteins upon activation of either receptor subtype underscore their shared signaling pathways and potential for cooperative therapeutic action. nih.gov

Agonist CombinationEffect on HASM CellsSignaling PathwayReference
This compound (EP₄) + Ono-AE1-259-01 (EP₂)Positive cooperativity in inhibiting cell proliferationGs-mediated signaling researchgate.net
This compound (EP₄) aloneInhibition of PDGF-BB-induced cell migrationcAMP/PKA pathway researchgate.net
Ono-AE1-259-01 (EP₂) aloneInhibition of PDGF-BB-induced cell migrationcAMP/PKA pathway researchgate.net

Neuroprotective Effects

This compound has demonstrated a significant neuroprotective effect in a preclinical model of acute excitotoxic brain injury. Excitotoxicity, an overactivation of glutamate (B1630785) receptors like the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage. In a study involving mice, a unilateral intrastriatal injection of NMDA produced a substantial lesion. However, mice pretreated with this compound showed a significant reduction in the volume of this lesion. This protective effect suggests that the targeted stimulation of EP₄ receptors can effectively attenuate excitotoxic brain injury.

Treatment GroupOutcomeMaximum ProtectionReference
NMDA injection onlySignificant lesion in the ipsilateral striatumN/A
This compound pretreatment + NMDA injectionSignificantly reduced lesion volume>32% reduction

The neuroprotective mechanism of EP₄ receptor activation is linked to the protection of neurons against oxidative stress. Prostaglandin E₂ (PGE₂), which acts through EP receptors, has been shown to rescue neurons from inflammatory and oxidative stress-induced death. researchgate.net Specifically, PGE₂ can reduce the formation of reactive oxygen species (ROS) in neurons. researchgate.net The protective effects of PGE₂ are mediated through the intracellular cyclic adenosine monophosphate (cAMP) system. researchgate.net As this compound is a selective EP₄ agonist that elevates cAMP, its neuroprotective actions are associated with the activation of this pathway, which helps shield neurons from the damaging effects of oxidative stress. researchgate.net

This compound has shown potential in mitigating the inflammatory neurotoxicity associated with Alzheimer's disease pathology. In in vitro models using microglial cells, stimulation of the EP₄ receptor by an agonist (AE1-329) potently suppressed inflammatory responses triggered by amyloid-beta 42 (Aβ42) peptides. The treatment attenuated the expression of Aβ42-induced inflammatory factors, such as the cytokine TNF-α and the chemokine CCL3. Furthermore, EP₄ activation enhanced the ability of microglial cells to phagocytose, or ingest, the Aβ42 peptides, which is a crucial process for clearing toxic amyloid plaques. Microarray analysis confirmed that EP₄ stimulation broadly counteracted the gene expression changes in microglia driven by Aβ42.

Ocular Physiological Responses

The administration of this compound has a significant impact on ocular physiology, specifically in reducing intraocular pressure (IOP). In studies conducted on mice, this compound significantly lowered IOP in a dose-dependent manner. This ocular hypotensive effect is mediated specifically through the EP₄ receptor. The compound's ability to lower IOP is comparable to that of EP₂ receptor agonists, while agonists for EP₁ and EP₃ receptors showed no significant effect. This targeted action highlights the potential role of EP₄ receptor stimulation in managing conditions characterized by elevated intraocular pressure.

AgonistReceptor TargetEffect on Mouse IOPPeak IOP Reduction (at 0.1% concentration)Reference
This compoundEP₄Significant Reduction17.5% ± 2.9%
Ono-AE1-259-01EP₂Significant Reduction21.1% ± 4.8%
ONO-DI-004EP₁No Significant Effect0.5% ± 1.6%
ONO-AE-248EP₃No Significant Effect0.1% ± 3.6%

Intraocular Pressure Reduction Mechanisms

This compound, a selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP4, has demonstrated significant efficacy in reducing intraocular pressure (IOP) in preclinical animal models. nih.govplos.org Studies in mice have shown that topical application of this compound results in a dose-dependent reduction in IOP. plos.org The mechanism of this ocular hypotensive effect is directly mediated by the activation of EP4 receptors. nih.govresearchgate.net

Research has distinguished the action of this compound from that of other prostanoid receptor agonists. While agonists for EP2 and EP4 receptors effectively lower IOP, agonists for EP1 and EP3 receptors have been found to have no significant effect in mouse models. nih.govplos.orgnih.gov This highlights the specific role of the EP4 receptor pathway in the regulation of aqueous humor dynamics. The peak IOP reduction observed with a 0.1% concentration of this compound in wild-type mice was 17.5% ± 2.9%, occurring two hours after administration. nih.govplos.org This effect is part of a sustained response, with significant IOP reductions noted at one, three, and six hours post-administration. nih.gov

The cellular signaling pathways following EP4 receptor activation are distinct from those of FP receptor agonists, which are commonly used in glaucoma therapy. nih.govplos.org This suggests that this compound offers an alternative mechanistic approach to lowering intraocular pressure. nih.gov

Peak Intraocular Pressure Reduction by EP Agonists in Mice
CompoundReceptor SpecificityPeak IOP Reduction (%)Time to Peak Reduction
This compoundEP4 Agonist17.5% ± 2.9%2 hours
Ono-AE1-259-01EP2 Agonist21.1% ± 4.8%2 hours
Ono-DI-004EP1 AgonistNo significant effectN/A
Ono-AE-248EP3 AgonistNo significant effectN/A

Influence on Aqueous Humor Outflow Pathways

The reduction in intraocular pressure by this compound is attributed to its influence on the dynamics of aqueous humor outflow. Aqueous humor, the fluid that fills the front part of the eye, is drained through two primary routes: the conventional (trabecular) pathway and the unconventional (uveoscleral) pathway. mdpi.com

Preclinical studies investigating the mechanism of this compound have shown that its effect on the conventional outflow facility is not significant; in fact, it was found to be similar to that of the carrier solution. nih.govplos.org This indicates that the compound does not primarily lower IOP by increasing drainage through the trabecular meshwork and Schlemm's canal. nih.gov

Instead, the evidence suggests that the IOP-lowering effect of this compound is mainly due to an increase in the pressure-independent uveoscleral outflow pathway. nih.gov An alternative or complementary mechanism may be a reduction in the production of aqueous humor by the ciliary body. nih.gov This mode of action, focusing on the uveoscleral pathway, is a characteristic shared with other prostaglandin analogues, although the specific receptor interactions differ. nih.govnih.gov By enhancing fluid drainage through the tissues of the ciliary muscle and sclera, this compound effectively reduces the pressure inside the eye. nih.gov

Metabolic Regulation

Improvement of Glucose Tolerance in Metabolic Syndrome Models

In preclinical models of metabolic syndrome, specifically in db/db mice which exhibit obesity and type 2 diabetes, the EP4-selective agonist this compound has been shown to improve metabolic parameters. nih.gov Administration of this compound for four weeks resulted in a significant improvement in glucose tolerance compared to vehicle-treated controls. nih.gov This was demonstrated in glucose tolerance tests, where mice treated with the compound showed a reduced blood glucose excursion following a glucose challenge. plos.org

The improvement in glucose handling was observed without any significant alterations in body weight gain or food intake over the study period, suggesting a direct effect on metabolic pathways rather than an indirect effect through appetite suppression or weight loss. nih.gov The findings point to a crucial role for EP4 receptor signaling in mitigating the hyperglycemia characteristic of metabolic syndrome. nih.gov

Enhancement of Insulin (B600854) Sensitivity in Obesity Models

Alongside improved glucose tolerance, this compound also enhances insulin sensitivity in models of obesity. nih.gov In db/db mice, treatment with the EP4 agonist led to a significant improvement in insulin resistance. nih.gov This was confirmed through insulin tolerance tests, which measure the body's response to exogenous insulin. plos.org

The mechanism underlying this enhanced insulin sensitivity is linked to the regulation of obesity-related inflammation in adipose tissue. nih.gov Chronic low-grade inflammation in fat tissue is a key driver of insulin resistance. This compound administration was found to inhibit the accumulation of F4/80-positive macrophages and the formation of inflammatory crown-like structures in white adipose tissue. nih.gov Furthermore, it promoted a shift in macrophage polarization towards the anti-inflammatory M2 phenotype. nih.gov This modulation of adipose tissue inflammation appears to be a key mechanism by which EP4 activation improves systemic insulin sensitivity, holding potential for therapeutic strategies in obesity and type 2 diabetes. nih.gov

Metabolic Effects of this compound in db/db Mice
ParameterEffect of this compound Treatment
Glucose ToleranceSignificantly Improved
Insulin ResistanceSignificantly Improved
Body Weight GainNo significant effect
Food IntakeNo significant effect
Adipose Tissue Macrophage AccumulationInhibited

Methodological Approaches in Ono Ae1 329 Research

In Vitro Experimental Systems

In vitro studies are fundamental to dissecting the direct effects of Ono-AE1-329 on various cell types and to elucidating the underlying molecular mechanisms. These systems allow for controlled environments to assess cellular responses without the complexities of a whole organism.

Cell Culture Models

A range of cell culture models has been utilized in this compound research, including primary cells, established cell lines, and transfected cells. These models are chosen based on the specific research question and the relevance of EP4 receptor expression in the cell type.

Primary Cells: Primary cells, such as human peripheral blood eosinophils and human aortic smooth muscle cells (ASMCs), have been used to study the direct effects of this compound on specific cell functions. Studies on human eosinophils have shown that this compound potently attenuates chemotaxis, upregulation of adhesion molecules like CD11b, and production of reactive oxygen species. nih.govvulcanchem.com In human ASMCs, this compound has been shown to increase MMP-2 activity and interleukin-6 (IL-6) production. plos.org

Established Cell Lines: Established cell lines provide a consistent and readily available model for high-throughput screening and detailed mechanistic studies. Examples include human bronchial epithelial cells (BEAS-2B), distal convoluted tubular (DCT) cell lines immortalized from mice, and human (THP-1) monocytes. mdpi.comnih.govbmj.com BEAS-2B cells have been used to demonstrate that this compound activates a cAMP response element reporter, indicating functional EP4 receptor signaling. nih.gov Studies in DCT cells have shown that this compound increases cAMP production and promotes cell proliferation. mdpi.com THP-1 monocytes have been used to investigate the anti-inflammatory effects of this compound, showing attenuation of TNFα and IL-6 release. bmj.com

Transfected Cells: Cell lines transfected to overexpress specific prostanoid receptor subtypes, such as human embryonic kidney 293 (HEK293) cells stably expressing different EP receptor subtypes, are crucial for confirming the selectivity of this compound for the EP4 receptor and for studying EP4-specific signaling pathways in isolation. nih.gov

Functional Assays

Functional assays are employed to measure the biological responses of cells to this compound. These assays provide quantitative data on various cellular processes influenced by EP4 receptor activation.

Cell Proliferation Assays: These assays measure the rate of cell growth and division. This compound has been shown to increase the proliferative capacity of tubular cells in studies using murine DCT cell lines. mdpi.com In human airway smooth muscle (HASM) cells, both singular and combined EP2 and EP4 receptor agonism, including with this compound, inhibited HASM proliferation. nih.gov

Cell Migration Assays: These assays assess the ability of cells to move, a process involved in various physiological and pathological conditions like inflammation and tissue repair. This compound has been shown to affect cell migration in different contexts. For instance, it reduced human eosinophil chemotaxis. nih.govvulcanchem.com In ductus arteriosus smooth muscle cells, this compound increased migration, which was accompanied by increased hyaluronan production. jci.org In human airway smooth muscle cells, this compound inhibited PDGF-BB-induced cell migration. atsjournals.org

Adhesion Assays: These assays measure the ability of cells to adhere to surfaces or other cells, a critical step in immune cell trafficking and thrombus formation. This compound has been shown to inhibit the upregulation of the adhesion molecule CD11b on human eosinophils. nih.govvulcanchem.com In human platelets, this compound effectively prevented the upregulation of CD62P and the activation of GPIIb/IIIa, leading to reduced platelet adhesion to fibrinogen. ahajournals.orgahajournals.orgahajournals.org

Reporter Gene Assays: These assays utilize reporter genes linked to specific signaling pathways or gene regulatory elements to indirectly measure the activity of those pathways upon treatment with this compound. Activation of a cAMP response element reporter in BEAS-2B cells by this compound has been used as a surrogate for gene expression changes mediated by functional EP4 receptors. nih.gov this compound also enhanced dexamethasone-induced activation of a glucocorticoid response element reporter in BEAS-2B cells. nih.gov

Molecular Techniques

Molecular techniques are employed to investigate the effects of this compound on gene and protein expression, providing insights into the molecular mechanisms underlying its cellular effects.

Gene Silencing via siRNA: Small interfering RNA (siRNA) is used to knock down the expression of specific genes, such as prostanoid receptors or downstream signaling molecules, to determine their role in the cellular response to this compound. Transfection with rat HAS2 siRNA attenuated this compound-induced hyaluronan production in ductus arteriosus smooth muscle cells. jci.org siRNA transfection targeting EP2 and EP4 receptors in human airway smooth muscle cells helped confirm their involvement in PGE2-mediated inhibition of cell migration. atsjournals.org

mRNA and Protein Expression Analysis: Techniques such as quantitative real-time PCR (qPCR) and Western blotting are used to measure the levels of specific mRNAs and proteins. These methods can reveal how this compound affects the expression of genes and proteins involved in various cellular processes. For example, EP4 receptor mRNA expression was found to be strongly expressed in the colorectal mucosa of rats with DSS-induced colitis, where this compound administration suppressed the expression of IL-1beta and GRO/CINC-1 mRNA. nih.gov Western blot analysis has been used to confirm the expression of EP4 receptors in human peripheral blood eosinophils. nih.gov In human ASMCs, PGE2 stimulation increased EP4 protein expression. plos.org

Biochemical Assays

Biochemical assays are used to measure changes in intracellular signaling molecules and enzymatic activities in response to this compound.

cAMP Measurement: The EP4 receptor is primarily coupled to Gs protein, leading to the activation of adenylyl cyclase and increased intracellular cyclic AMP (cAMP) levels. Measuring cAMP levels is a common method to assess EP4 receptor activation. This compound has been shown to significantly increase cAMP production in murine DCT cells and human airway epithelial cells. mdpi.comnih.gov Studies in human airway smooth muscle cells also showed that this compound induced cAMP accumulation. nih.gov However, in alveolar macrophages, while PGE2 increased cAMP, the EP4 agonist this compound did not significantly stimulate cAMP production at the tested concentration, suggesting context-dependent signaling. aai.org

Calcium Flux Studies: Changes in intracellular calcium levels are involved in various cellular responses. While EP1 and EP3 receptors can mobilize intracellular calcium, EP4 receptor activation is typically associated with cAMP signaling. Studies have shown that this compound attenuated chemoattractant-induced Ca2+ influx in human eosinophils, an effect mediated via EP4 receptors. nih.gov In human platelets, this compound attenuated Ca2+ flux induced by ADP. ahajournals.orgahajournals.org In contrast, in human airway smooth muscle cells, this compound had no detectable effect on calcium mobilization. nih.gov

Here is an example of how data from a biochemical assay (cAMP measurement) could be presented in a table:

Cell TypeTreatment (this compound Concentration)Change in Intracellular cAMP LevelsReference
Murine DCT Cells30 nmol/LSignificantly increased mdpi.com
Murine DCT Cells300 nmol/LSignificantly increased mdpi.com
Human BEAS-2B CellsVarious concentrationsIncreased (reporter activation) nih.gov
Human HASM Cells5 nMIncreased accumulation nih.gov
Human HASM Cells10 nMIncreased accumulation nih.gov
Rat Alveolar Macrophages1 μMNo significant stimulation aai.org

In Vivo Animal Models

In vivo animal models are essential for evaluating the effects of this compound in a complex biological system, assessing its impact on disease progression, physiological functions, and interactions with different cell types and organs.

Genetically Modified Animal Models

Genetically modified animal models, particularly those with targeted deletions (knockouts) of specific prostanoid receptors, are invaluable for determining the specific role of the EP4 receptor in mediating the effects of this compound in vivo.

Prostanoid Receptor Knockout Mice: Mice deficient in specific prostanoid receptors (e.g., EP1-/-, EP2-/-, EP3-/-, EP4-/-, FP-/-) have been used to confirm that the effects of this compound are mediated specifically through the EP4 receptor. arvojournals.orgpnas.org For example, studies investigating the ocular hypotensive effect of this compound showed that while it significantly reduced intraocular pressure (IOP) in wild-type mice, this reduction was similar in EP1, EP2, and EP3 knockout mice, supporting EP4 as the primary mediator of this effect. arvojournals.orgnih.gov In models of experimental autoimmune encephalomyelitis (EAE), the EP4-selective agonist this compound showed significant inhibition of disease development in wild-type mice, and studies using EP receptor knockout mice helped to delineate the role of EP4 signaling in this context. pnas.org In a mouse model of nephrotoxic serum nephritis (NTS), EP4+/- mice exhibited significantly less abdominal aortic aneurysm (AAA) formation compared to wild-type mice, complementing findings with the EP4 antagonist and suggesting a role for EP4 signaling in AAA development. plos.org Studies in a mouse model of cerebral ischemia used conditional genetic inactivation of neuronal and endothelial EP4 to demonstrate the protective role of EP4 signaling in these cell types. nih.gov

Here is an example of how in vivo data using knockout mice could be presented in a table:

Mouse ModelTreatment (this compound)Effect on Intraocular Pressure (IOP) ReductionReference
Wild-Type (C57BL/6)YesSignificant reduction (17.5% ± 2.9%) arvojournals.orgnih.gov
EP1 KnockoutYesSimilar reduction as WT arvojournals.org
EP2 KnockoutYesSimilar reduction as WT arvojournals.org
EP3 KnockoutYesSimilar reduction as WT arvojournals.org

Studies in a new mouse model of X-linked nephrogenic diabetes insipidus (XNDI), where the V2R gene can be conditionally deleted, demonstrated that this compound treatment led to dose-dependent increases in urine osmolality and restored normal glomerular filtration rate (GFR) in V2R-KO mice. nih.gov

Disease-Specific Animal Models (e.g., Arthritis, Autoimmune Encephalomyelitis, Nephrotoxic Serum Nephritis, Obesity)

This compound has been investigated in several disease-specific animal models to understand the therapeutic potential of EP4 activation.

In models of arthritis, intracapsular administration of this compound in a rat monoarthritic model induced by complete Freund's adjuvant (CFA) significantly inhibited thermal and mechanical hyperalgesia and reduced paw swelling in a dose-dependent manner in both acute and chronic phases. nih.gov These findings suggest that EP4 receptor agonism could be a potential strategy for inflammatory pain in arthritis. nih.gov

Studies in the experimental autoimmune encephalomyelitis (EAE) mouse model, an animal model of multiple sclerosis, have shown a dual role for PGE2-EP4 signaling. Administration of this compound at the onset of EAE delayed and suppressed disease progression. pnas.orgnih.gov It also inhibited the increase in blood-brain barrier permeability associated with the disease. pnas.orgnih.gov This suggests that EP4 activation can exert a preventive action in the elicitation phase of EAE by protecting the blood-brain barrier. pnas.org

In the murine model of nephrotoxic serum nephritis (NTS), a model for rapid progressive glomerulonephritis, this compound has been used to assess the effects of EP4 receptor agonism. oup.comsciprofiles.comresearchgate.netoup.com Studies have shown dose-dependent effects, with low-dose EP4 receptor agonism improving the kidney phenotype, potentially due to increased tubular proliferation and anti-inflammatory effects. oup.comsciprofiles.com The EP4 agonist mainly protected against tubular injury in this model by enhancing the proliferation and regeneration of tubular epithelial cells via increased cAMP levels. mdpi.comnih.gov

Research in models of diet-induced obesity has also utilized this compound. Administration of the EP4 agonist to db/db mice, a model of obesity and type 2 diabetes mellitus, resulted in improved glucose tolerance and insulin (B600854) sensitivity. frontiersin.orgplos.orgnih.govresearchgate.net this compound treatment in these mice shifted adipose tissue macrophages towards an anti-inflammatory M2 type. frontiersin.org However, it did not significantly affect body weight gain or food intake in these studies. plos.orgnih.gov

Models for Specific Organ System Studies (e.g., Ocular Models, Neurotoxicity Models)

This compound has also been employed in models focused on specific organ systems, such as ocular and neurological models.

In ocular models, this compound has been investigated for its effects on intraocular pressure (IOP). Studies in mice have shown that this compound significantly reduced IOP in a dose-dependent manner. arvojournals.org This effect was mediated by the EP4 receptor, indicating a role for EP4 in regulating IOP. arvojournals.orgnih.govresearchgate.net

In neurotoxicity models, this compound has demonstrated protective effects. In an acute model of excitotoxicity induced by NMDA in mouse brain, pretreatment with this compound significantly reduced lesion volume in the striatum in a dose-dependent manner. researchgate.netnih.gov This suggests that selective stimulation of EP4 receptors can attenuate excitotoxic brain injury. researchgate.netnih.gov Furthermore, in a mouse model of cerebral ischemia (middle cerebral artery occlusion-reperfusion), administration of this compound significantly reduced hemispheric infarct size and improved behavioral scores. jci.org

Table 1: Summary of this compound Effects in Disease and Organ System Models

Model TypeSpecific ModelKey Findings Related to this compound
Disease-Specific Animal ModelsRat Monoarthritis (CFA-induced)Inhibited thermal and mechanical hyperalgesia; reduced paw swelling. nih.gov
Mouse EAEDelayed and suppressed disease progression; inhibited blood-brain barrier permeability increase. pnas.orgnih.gov
Murine Nephrotoxic Serum NephritisImproved kidney phenotype (low dose); increased tubular proliferation; reduced CD4+ T cell infiltration. mdpi.comoup.comsciprofiles.comnih.gov
Db/db Mouse (Obesity/T2DM)Improved glucose tolerance and insulin sensitivity; shifted adipose tissue macrophages to M2 type. frontiersin.orgplos.orgnih.govresearchgate.net
Models for Specific Organ SystemsMouse Ocular HypertensionSignificantly reduced intraocular pressure in a dose-dependent manner. arvojournals.orgnih.govresearchgate.net
Mouse NMDA-induced NeurotoxicityReduced striatal lesion volume; attenuated excitotoxic brain injury. researchgate.netnih.gov
Mouse Cerebral Ischemia (MCAo-RP)Reduced hemispheric infarct size; improved behavioral scores. jci.org

Pharmacological Tools and Comparative Agents

This compound is frequently used as a key pharmacological tool to investigate EP4 receptor-mediated effects. Its selectivity allows researchers to differentiate the roles of EP4 from other prostanoid receptors.

Utilization of Selective EP4 Agonists and Antagonists

As a selective EP4 agonist, this compound is crucial for activating EP4 signaling pathways in experimental settings. mdpi.comontosight.ainih.gov Its effects are often studied in conjunction with selective EP4 antagonists, such as ONO-AE3-208, to confirm EP4 specificity. ahajournals.orgahajournals.orgcaymanchem.com For example, the inhibitory effect of this compound on platelet aggregation in human platelets was completely reversed by an EP4 antagonist. ahajournals.orgahajournals.org Similarly, the effects of this compound in EAE and nephrotoxic serum nephritis models have been investigated alongside or in comparison with EP4 antagonists to delineate EP4-dependent mechanisms. pnas.orgsciprofiles.com

Comparative Studies with Other Prostanoid Receptor Ligands

To understand the specific contribution of EP4 signaling, research often compares the effects of this compound with agonists and antagonists for other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP). mdpi.comarvojournals.orgnih.govnih.govahajournals.orgahajournals.orgcaymanchem.com These comparative studies highlight the distinct roles of different prostanoid receptors in various biological processes.

For instance, in studies on human platelet aggregation, this compound potently inhibited aggregation, while selective agonists for EP2 (butaprost, ONO-AE1-259) did not mimic this effect, and antagonists for IP and DP receptors did not reverse the effect of this compound. ahajournals.orgahajournals.orgcaymanchem.com This indicates that the antiaggregatory effect is specifically mediated by EP4 receptors. ahajournals.orgahajournals.org

In ocular studies, while both EP2 and EP4 agonists (including this compound) reduced IOP, agonists for EP1 and EP3 receptors had no significant effect. arvojournals.orgnih.gov This demonstrates that EP2 and EP4, but not EP1 or EP3, are involved in IOP reduction in mice. arvojournals.orgnih.gov

Studies examining bone resorption have also compared this compound with agonists for other EP receptor subtypes, revealing the specific involvement of EP4 in promoting osteoclast formation and bone resorption in certain contexts. ingentaconnect.comlvts.frresearchgate.net

Application of Enzyme Inhibitors and Other Pathway Modulators

Research using this compound often incorporates enzyme inhibitors and other pathway modulators to dissect the downstream signaling cascades activated by EP4. Given that EP4 receptors are primarily coupled to Gs proteins and increase intracellular cAMP levels through adenylate cyclase stimulation, modulators of the cAMP/PKA pathway are frequently used. mdpi.comarvojournals.orgresearchgate.netresearchgate.net

For example, studies investigating the effects of this compound on tubular epithelial cell proliferation in nephrotoxic serum nephritis models have linked its beneficial effects to increased cAMP production. mdpi.comnih.gov In studies on platelet aggregation, the inhibitory effect of this compound was accompanied by attenuated Ca2+ flux, inhibition of glycoprotein (B1211001) IIb/IIIa, and downregulation of P-selectin, suggesting involvement of these downstream pathways. ahajournals.orgahajournals.org

In studies examining inflammatory responses, the use of cyclooxygenase (COX) inhibitors like NS-398 has been combined with EP receptor agonists, including this compound, to explore how PGE2, acting via EP receptors, influences the production of inflammatory mediators like IL-6 and MMP-1 in cells like synovial fibroblasts. aai.org

Table 2: Pharmacological Tools and Comparative Agents Used with this compound

Compound NameRole/TargetContext of Use with this compound
ONO-AE3-208Selective EP4 AntagonistConfirming EP4-specific effects in platelet aggregation, EAE, and nephrotoxic serum nephritis studies. pnas.orgsciprofiles.comahajournals.orgahajournals.orgcaymanchem.com
ButaprostSelective EP2 AgonistComparative studies in platelet aggregation and ocular models to differentiate EP4 vs EP2 effects. arvojournals.orgnih.govahajournals.orgcaymanchem.com
ONO-AE1-259Selective EP2 AgonistComparative studies in platelet aggregation, EAE, ocular models, and cellular signaling studies. pnas.orgarvojournals.orgnih.govcaymanchem.comresearchgate.netaai.org
ONO-DI-004Selective EP1 AgonistComparative studies in EAE and ocular models. pnas.orgarvojournals.orgnih.govnih.gov
ONO-AE-248Selective EP3 AgonistComparative studies in EAE and ocular models. pnas.orgarvojournals.orgnih.govnih.gov
CAY10441Selective IP AntagonistUsed with this compound in platelet aggregation studies to rule out IP receptor involvement. ahajournals.orgahajournals.org
BWA868cSelective DP AntagonistUsed with this compound in platelet aggregation studies to rule out DP receptor involvement. ahajournals.org
SQ29548TP AntagonistUsed with this compound in platelet aggregation studies to rule out TP receptor involvement. ahajournals.orgahajournals.org
Acetylsalicylic acidCyclooxygenase InhibitorUsed with this compound in platelet aggregation studies. ahajournals.orgahajournals.org
NS-398Selective COX-2 InhibitorUsed in conjunction with EP agonists, including this compound, in studies on inflammatory mediator production. aai.org
ForskolineAdenylate Cyclase ActivatorUsed as a positive control in studies measuring cAMP production stimulated by this compound. mdpi.com
RP-8-CPT-cAMPsPKA InhibitorUsed with this compound to investigate the role of the cAMP/PKA pathway in downstream effects. researchgate.net
PGE2Natural EP Receptor LigandComparative studies to understand the specific contribution of EP4 activation by this compound. mdpi.comarvojournals.orgahajournals.orgahajournals.orgaai.org
L-902688Selective EP4 AgonistAnother selective EP4 agonist used in comparative studies or as an alternative tool. oup.comresearchgate.netresearchgate.netresearchmap.jp
CAY10580Selective EP4 AgonistUsed in comparative studies in obesity models. frontiersin.org
ONO-4819Selective EP4 AgonistUsed in comparative studies in renal fibrosis and bone formation models. researchmap.jpnih.gov
L-161,982EP4 AntagonistUsed in studies investigating EP4 activation in bone formation. researchmap.jp
IloprostIP Agonist / EP1 AgonistUsed in comparative studies in platelet aggregation and neurotoxicity models. nih.govahajournals.org
17-trinor PGE2EP1 AgonistUsed in comparative studies in neurotoxicity and ocular hypertension models. nih.govnih.gov
PGE1-alcoholEP4 AgonistUsed in comparative studies in neurotoxicity models. nih.gov
11-deoxy PGE1EP2 AgonistUsed in comparative studies in neurotoxicity models. nih.gov
SulprostoneSelective EP3 AgonistUsed in comparative studies in platelet aggregation and ocular hypertension models. nih.govnih.govahajournals.orgcaymanchem.com
MisoprostolEP3 Agonist / EP4 Agonist / EP2 AgonistUsed in comparative studies in ocular hypertension models. nih.govnih.gov
U-46619TP AgonistUsed in studies evaluating the effect of other compounds on platelet aggregation. caymanchem.com
PGD2DP1/DP2 AgonistUsed in comparative studies in platelet aggregation. ahajournals.orgahajournals.org
PGI2IP AgonistUsed in comparative studies in platelet aggregation. ahajournals.orgahajournals.org
ADP, CollagenPlatelet Aggregation InducersUsed as stimuli in platelet aggregation assays where the inhibitory effect of this compound is measured. ahajournals.orgahajournals.org
NMDAExcitotoxicity InducerUsed in neurotoxicity models where the protective effect of this compound is evaluated. researchgate.netnih.gov
LPSInflammatory StimulusUsed in cellular studies (e.g., monocytes, macrophages) to induce inflammation modulated by this compound. researchgate.net
TNF-αPro-inflammatory CytokineUsed in cellular studies (e.g., synovial fibroblasts, monocytes) to induce inflammatory responses modulated by this compound. researchgate.netaai.org
Platelet-derived growth factor-BBStimulates fibroblast proliferationUsed in studies on renal fibroblasts where the suppressive effect of this compound is evaluated. nih.gov

Research and Development Trajectory

Current Preclinical Development Status

As of 2025, Ono-AE1-329 remains in preclinical development, with no reported progression to clinical trials in humans. vulcanchem.com Preclinical studies have focused on evaluating its pharmacological properties and potential therapeutic effects across various disease models.

Key preclinical findings highlight this compound's diverse biological activities:

Anti-inflammatory and Immunomodulatory Effects: In vitro studies using human eosinophils demonstrated that this compound (at 10−6 M) significantly reduced chemotaxis by 70%, CD11b upregulation by 50%, and reactive oxygen species production by 60%. These effects were reversible with EP4 antagonists. vulcanchem.com In guinea pig models of passive cutaneous anaphylaxis, this compound reduced eosinophil infiltration by 80%, suggesting potential utility in allergic inflammatory conditions like asthma and allergic rhinitis. vulcanchem.com Furthermore, in murine models of UV-induced immunosuppression, this compound was shown to restore systemic immunosuppression by increasing CD4+Foxp3+ regulatory T cells in lymph nodes via the receptor activator of NF-κB ligand (RANKL) pathway. vulcanchem.compnas.org

Effects on Bone and Vascular Remodeling: this compound has demonstrated the ability to promote hyaluronic acid-mediated intimal cushion formation in ductus arteriosus explants, leading to a 2.4-fold increase in smooth muscle cell migration. vulcanchem.com A related derivative, Ono-4819, administered daily subcutaneously (100 ng/kg/min) for 28 days in immobilized rats, increased trabecular bone volume from 1.04% to 13.4%, comparable to sham-operated controls, indicating a potential role in bone formation. vulcanchem.com

Intraocular Pressure Reduction: Studies in mouse eyes revealed that this compound significantly reduced intraocular pressure (IOP) in a dose-dependent manner. Peak IOP reduction at 2 hours with 0.1% this compound was 17.5% ± 2.9% (P < 0.01). This effect was mediated specifically through the EP4 receptor. arvojournals.org

Inhibition of Platelet Aggregation: this compound has been shown to inhibit platelet-activating factor (PAF)-induced platelet aggregation. caymanchem.com

Effects on Airway Epithelial Cells: Research using human bronchial epithelial cells (BEAS-2B cells and human primary bronchial epithelial cells) demonstrated that this compound induced differential gene expression changes. nih.gov These changes were often augmented by inhibitors of phosphodiesterase 4 (e.g., roflumilast (B1684550) N-oxide) and/or dexamethasone (B1670325). nih.govpatsnap.com While behaving as a partial agonist in these genomic effects, the findings suggest potential therapeutic benefit in chronic lung diseases such as asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF). nih.govpatsnap.com

Data from Select Preclinical Studies:

Model / Cell TypeEffect MeasuredThis compound Concentration / DoseObserved OutcomeCitation
Human EosinophilsChemotaxis10−6 M70% reduction vulcanchem.com
Human EosinophilsCD11b upregulation10−6 M50% reduction vulcanchem.com
Human EosinophilsReactive oxygen species production10−6 M60% reduction vulcanchem.com
Guinea Pig Passive Cutaneous AnaphylaxisEosinophil infiltrationNot specified80% reduction vulcanchem.com
Murine UV-induced ImmunosuppressionSystemic immunosuppression (via Treg cells/RANKL)Not specifiedRestoration vulcanchem.compnas.org
Ductus Arteriosus ExplantsSmooth muscle cell migration (via intimal cushion)Not specified2.4-fold increase vulcanchem.com
Immobilized Rats (Ono-4819)Trabecular bone volume100 ng/kg/min (subcutaneous)Increased from 1.04% to 13.4% vulcanchem.com
Mouse EyesIntraocular Pressure (IOP) reduction0.1% (topical)17.5% ± 2.9% reduction at 2 hours arvojournals.org
PlateletsPAF-induced aggregationNot specifiedInhibition caymanchem.com
Human Bronchial Epithelial CellsGene expression changes (potential anti-inflammatory)Not specifiedDifferential expression of genes potentially beneficial in lung diseases nih.gov

It is important to note that while preclinical studies demonstrate promising effects, some findings suggest context-dependent outcomes. For instance, in type 1 diabetic mice, this compound exacerbated diabetic nephropathy, which was linked to elevated levels of TNF-α and IL-6. vulcanchem.com This highlights the complexity of EP4 receptor signaling and the need for careful evaluation in specific disease contexts.

Strategic Positioning within Drug Discovery Pipelines

This compound's strategic positioning within drug discovery pipelines is primarily driven by its selective agonism of the EP4 receptor and the diverse roles of this receptor in various physiological and pathological processes. ontosight.ai Its selectivity for EP4 over other prostaglandin (B15479496) receptors is considered advantageous, potentially leading to a better therapeutic index by reducing off-target effects. ontosight.ai

Based on the preclinical data, this compound is strategically positioned as a potential therapeutic candidate for several disease areas:

Inflammatory and Immunological Disorders: The significant anti-inflammatory effects observed in models of eosinophil-driven inflammation and UV-induced immunosuppression suggest potential applications in conditions like asthma, allergic rhinitis, and potentially other autoimmune or inflammatory diseases where modulating immune responses is beneficial. ontosight.aivulcanchem.compnas.org

Bone Disorders: The evidence of promoting bone formation, particularly from studies with the derivative Ono-4819, positions this compound as a candidate for treating conditions like osteoporosis. ontosight.aivulcanchem.com

Ocular Conditions: The observed reduction in intraocular pressure in mice suggests a strategic interest in exploring this compound for the treatment of glaucoma or other conditions characterized by elevated IOP. arvojournals.org

Chronic Lung Diseases: The findings related to gene expression changes in airway epithelial cells indicate potential as a novel approach for managing asthma, COPD, and IPF, possibly as a bronchodilator or in combination therapies to enhance the effects of existing treatments like corticosteroids or PDE4 inhibitors. nih.govpatsnap.com

Cardiovascular Health: The inhibition of platelet aggregation suggests a potential role in preventing thrombosis or managing cardiovascular conditions, although this area appears less explored in the provided data compared to inflammatory or bone indications. caymanchem.com

The preclinical stage allows for thorough investigation of the compound's mechanism, efficacy in various models, and initial safety signals before potential progression to human trials. The strategic focus appears to be on leveraging the known roles of EP4 receptors in inflammation, immunity, and tissue remodeling to address unmet medical needs in these areas. The observed context-dependent effects, such as the exacerbation of diabetic nephropathy, underscore the importance of careful patient stratification and further research to understand the nuances of EP4 activation in different physiological and disease states. vulcanchem.com

Conclusions and Future Research Directions

Synthesis of Key Preclinical Findings and Their Significance

Preclinical studies have highlighted several key effects of ONO-AE1-329. As a selective EP4 agonist, it has demonstrated the ability to activate downstream signaling pathways, including those involving cAMP, which can lead to the inhibition of inflammatory responses. ontosight.ainih.gov In models of inflammatory diseases, this compound has shown potential to reduce inflammation. ontosight.ainih.gov For instance, in a rat monoarthritic model, intracapsular administration of this compound significantly inhibited thermal and mechanical hyperalgesia and decreased paw swelling in a dose-dependent manner. nih.gov Studies in human bronchial epithelial cells suggest that this compound can induce gene expression changes that may be therapeutically beneficial in chronic lung diseases such as asthma, COPD, and IPF. nih.govresearchgate.net

Beyond inflammation, this compound has shown promise in bone disorders by promoting bone formation. ontosight.aiingentaconnect.com In mouse calvarial cultures and primary osteoblastic cells, the EP4 agonist induced cAMP production and osteoclast formation in bone marrow cultures. ingentaconnect.com Studies in rats have indicated that this compound can improve the shear strength of the bone-implant interface and increase bone volume in models of immobilization osteoporosis. ingentaconnect.com

Furthermore, this compound has demonstrated effects on vascular function and platelet aggregation. It has been shown to potently inhibit platelet aggregation induced by ADP or collagen, an effect mediated by EP4 receptors. ahajournals.org In canine models, this compound exhibited positive inotropic and vasodilatory effects, suggesting potential in the treatment of congestive heart failure. nih.govresearchgate.net It also attenuated excitotoxic brain injury in an acute mouse model. researchgate.net

The significance of these findings lies in identifying EP4 receptor activation as a potential therapeutic strategy for a range of conditions. The observed effects on inflammation, bone metabolism, and cardiovascular function underscore the diverse roles of the EP4 receptor and the potential broad applicability of selective agonists like this compound. ontosight.aiingentaconnect.comnih.gov

Identification of Unresolved Mechanistic Questions and Knowledge Gaps

Despite the promising preclinical results, several mechanistic questions and knowledge gaps regarding this compound and EP4 receptor signaling remain. While the general mechanism involving G protein-coupled receptor activation and downstream signaling via cAMP is understood, the precise molecular pathways and interactions mediating all observed effects in different cell types and disease contexts require further elucidation. ontosight.ainih.govresearchgate.net For example, while EP4 activation promotes bone formation, the exact interplay with other signaling molecules and transcription factors involved in osteoblast differentiation and activity needs more detailed investigation. ingentaconnect.comresearchgate.net

The context-dependent nature of EP4 signaling also presents a gap. Studies have shown that EP4 activation can have varying effects depending on the specific tissue and cellular environment. nih.govnih.gov Understanding how these differences arise is crucial for predicting therapeutic outcomes and potential off-target effects. pnas.org

Furthermore, while preclinical studies have explored various potential applications, the comprehensive pharmacokinetic and pharmacodynamic profiles of this compound across different administration routes and in various physiological and pathological states require further characterization. ontosight.aivulcanchem.com

Exploration of Potential for Combination Therapies

The preclinical data suggest that this compound may hold potential for use in combination therapies. In the context of chronic lung diseases, studies have shown that the gene expression changes induced by this compound in human airway epithelial cells were often augmented by combination with roflumilast (B1684550) N-oxide (a phosphodiesterase 4 inhibitor) and/or dexamethasone (B1670325) (a glucocorticoid). nih.govresearchgate.net This suggests that combining EP4 agonists with existing anti-inflammatory or bronchodilatory agents could lead to enhanced therapeutic benefits. nih.gov

In the realm of cardiovascular health, the inhibitory effect of this compound on platelet aggregation was further accentuated when combined with acetylsalicylic acid, a clinically relevant antiplatelet drug. ahajournals.org This indicates a potential for synergistic anti-thrombotic effects. ahajournals.org

Future Avenues for Translational Research and Novel Therapeutic Applications

Future translational research on this compound should focus on bridging the gap between preclinical findings and potential clinical applications. A critical step involves more comprehensive in vivo studies to further evaluate its efficacy in relevant disease models and to gather data that can inform potential human studies. ontosight.ai

Exploring novel therapeutic applications based on the diverse preclinical findings is another important avenue. Given its anti-inflammatory and bone anabolic effects, further research into its potential for treating conditions like osteoarthritis, periodontitis, or fracture healing is warranted. ontosight.aiingentaconnect.com The observed neuroprotective effects in a model of excitotoxicity also open possibilities for investigating its utility in neurological disorders. researchgate.net

Research into developing suitable formulations for different routes of administration is also crucial for translation. While some studies have used local administration, exploring systemic delivery methods and their associated pharmacokinetics and tissue distribution will be necessary for many potential applications. ontosight.aivulcanchem.compreprints.orgdoaj.orgresearchgate.net

Q & A

Q. What experimental designs are recommended to evaluate ONO-AE1-329’s effects on smooth muscle relaxation?

  • Use concentration-response curves to compare this compound with endogenous ligands (e.g., PGE2) and reference agonists (e.g., papaverine). Measure inhibition of smooth muscle contraction at varying concentrations (log-scale) and normalize responses to maximal relaxation . Include controls for receptor specificity, such as co-treatment with EP4 antagonists (e.g., GW627368X) to confirm target engagement .

Q. How do researchers validate this compound’s selectivity for the EP4 receptor in functional assays?

  • Employ selective receptor antagonists (e.g., EP1/EP3 antagonists) and compare responses across receptor subtypes. For example, in studies on mucin expression, this compound’s effects were blocked by EP4 antagonists but not by agonists/antagonists of other EP receptors, confirming EP4 specificity . Additionally, use cell lines lacking EP4 receptors to rule out off-target effects .

Q. What in vivo models are suitable for studying this compound’s metabolic effects?

  • Use diet-induced obesity models in rodents to assess weight gain, glucose tolerance, and insulin sensitivity. Monitor longitudinal changes in body weight, food intake, and blood glucose levels, ensuring statistical power to distinguish pharmacological effects from baseline variability . Include vehicle controls and standardize dosing schedules to minimize confounding variables.

Q. How is this compound’s impact on gene expression quantified in epithelial cells?

  • Perform RNA-seq or qPCR on BEAS-2B cells treated with ONO-AE1-328. Normalize data to housekeeping genes (e.g., GAPDH) and calculate intrinsic activity values relative to full agonists (e.g., vilanterol). Analyze fold changes in transcripts (e.g., NR4A3, PDE4B) and validate with pseudo-simulated concentration-response curves to assess potency variations across genes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s in vivo effects (e.g., weight gain vs. improved insulin sensitivity)?

  • Apply multivariate regression analysis to dissect dose-dependent effects. For instance, low doses may enhance cardiac contractility (via increased left ventricular pressure), while higher doses reduce peripheral resistance, leading to metabolic benefits without proportional weight gain . Use longitudinal datasets to model temporal relationships between variables .

Q. What methodologies identify transcript-specific variability in this compound’s partial agonism?

  • Calculate intrinsic activity (α) for each gene by normalizing this compound-induced expression to maximal responses from full agonists (e.g., vilanterol). For example, this compound acts as a partial agonist (α = 0.21–1.26) on inflammation-related genes (e.g., IL6, FOXE1), with potency differences up to 18.2-fold between transcripts (e.g., PDE4B vs. NR4A3) . Use Deming regression to analyze correlations between receptor occupancy and transcriptional output .

Q. How do researchers assess compartmentalized cAMP signaling in this compound-treated cells?

  • Combine this compound with RNO (a phosphodiesterase inhibitor) to amplify cAMP pools. Compare GRE (glucocorticoid response element) and CRE (cAMP response element) reporter activation. For example, RNO increases this compound’s potency 15.1-fold on GRE-linked genes but only 2-fold on CRE-linked genes, indicating pathway-specific signaling .

Q. What experimental strategies evaluate this compound’s dual-phase roles in autoimmune models (e.g., EAE)?

  • Administer this compound during distinct disease phases :
  • Immunization phase : Use EP4 antagonists (e.g., ONO-AE3-208) to suppress Th1/Th17 differentiation.
  • Elicitation phase : Apply this compound post-onset to protect the blood-brain barrier via EP4 activation.
  • Monitor ERK/PKA activity and neutrophil migration to confirm mechanistic overlap .

Q. How do transcriptomic profiles of this compound and β2-agonists (e.g., vilanterol) differ in airway cells?

  • Conduct mRNA-seq on BEAS-2B cells treated with maximal agonist concentrations. This compound regulates 232 genes (vs. 320 for vilanterol), with 217 shared targets. Use Spearman rank analysis to identify divergent pathways (e.g., NR4A3 induction by this compound) and assess safety implications for bronchial therapies .

Q. What approaches validate this compound’s cardiovascular effects in translational models?

  • In canine models , measure hemodynamic parameters (e.g., heart rate, ventricular pressure) across escalating doses. Low doses enhance contractility (↑dP/dt max), while high doses reduce afterload (↓peripheral resistance) and prolong conduction times. Compare results to PDE3 inhibitors to infer mechanistic parallels .

Methodological Notes

  • Data Contradiction Analysis : Use receiver operating characteristic (ROC) curves to differentiate noise from biologically relevant variations, particularly in gene expression studies .
  • Dose Optimization : Perform fractional receptor occupancy (RO50) calculations using this compound’s binding affinity (Ki = 9.7 nM) to predict in vivo efficacy .
  • Ethical Compliance : Adhere to guidelines for animal models (e.g., anesthesia protocols in canine studies) and obtain institutional approvals for translational research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.